

The Discovery and Synthesis of Ripk1-IN-16: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its kinase activity is a key driver in the pathogenesis of numerous inflammatory diseases, such as systemic inflammatory response syndrome (SIRS), sepsis, and potentially neurodegenerative disorders. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus of therapeutic research. This document provides a detailed technical overview of a novel, potent, and orally active RIPK1 inhibitor, **Ripk1-IN-16** (also known as Compound 4-155), a member of the thio-benzoxazepinone class. It was identified as a promising lead compound for its ability to selectively inhibit RIPK1-mediated necroptosis and protect against excessive inflammation in preclinical models.[1][2][3] This guide details the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with **Ripk1-IN-16** and its chemical class.

The Role of RIPK1 in Cell Signaling

RIPK1 is a serine/threonine kinase that functions as a central mediator downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its function is dichotomous. As a scaffold protein, it promotes cell survival and pro-inflammatory signaling through the activation of NF-κB.[5] However, under conditions where pro-survival signaling is compromised,

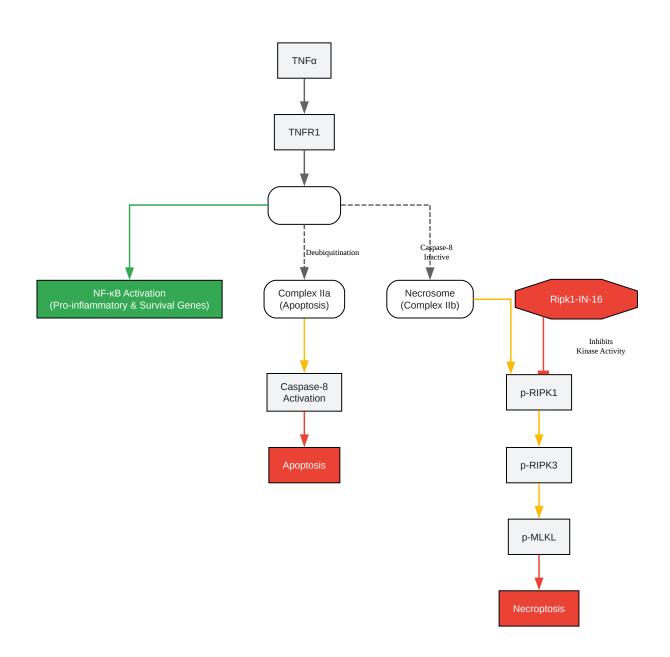






RIPK1 can dissociate to form cytosolic death-inducing complexes. Formation of Complex IIa (containing FADD and Caspase-8) leads to apoptosis, while the formation of a necrosome (Complex IIb, containing RIPK3 and MLKL) triggers a lytic, pro-inflammatory form of cell death called necroptosis.[6] The kinase activity of RIPK1 is essential for its function in inducing both apoptosis and necroptosis.[7] **Ripk1-IN-16** exerts its therapeutic effect by specifically inhibiting this kinase activity, thereby blocking the downstream phosphorylation of RIPK3 and MLKL and preventing necroptotic cell death.[2]





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Figure 1. Simplified RIPK1 signaling pathway under TNF α stimulation.



Discovery and In Vitro Profile

Ripk1-IN-16 (Compound 4-155) was identified as a novel and selective lead compound targeting RIPK1 through dedicated drug discovery efforts.[2] It belongs to a class of thiobenzoxazepinone inhibitors designed to interact with an allosteric pocket of the RIPK1 kinase domain, a characteristic that often confers high selectivity.[1][8] The compound demonstrates potent inhibition of necroptosis in various cell lines and directly engages the RIPK1 kinase.

Data Presentation

Table 1: In Vitro Activity of Ripk1-IN-16 and Related Analogs

Compound ID	Assay Type	Cell Line <i>l</i> Enzyme	Potency (EC50 / Kd)	Reference
Ripk1-IN-16 (4- 155)	Necroptosis Inhibition	HT-29 (Human)	~10x more potent than Nec-1s	[2]
Ripk1-IN-16 (4- 155)	Necroptosis Inhibition	L929 (Mouse)	~10x more potent than Nec- 1s	[2]
Ripk1-IN-16 (4- 155)	Kinase Binding Assay	Recombinant RIPK1	Specific Binding Confirmed	[2]
Analog 29*	Necroptosis Inhibition	HT-29 (Human)	3.2 nM	[8]
Analog 29*	Kinase Binding Assay	Recombinant RIPK1	70 nM	[8]
Analog 2*	Necroptosis Inhibition	HT-29 (Human)	3.7 nM	[8]

| Analog 2* | Kinase Binding Assay | Recombinant RIPK1 | 9.7 nM |[8] |

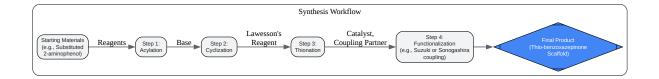
Note: Data for Analogs 2 and 29, which are structurally related alkynyl thio-benzoxazepinones, are provided to illustrate the high potency of this chemical class.

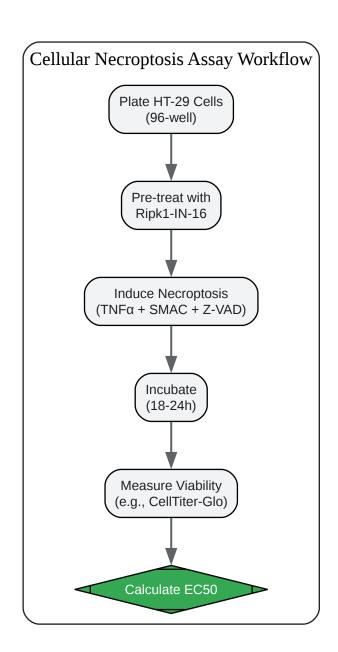


Synthesis of the Thio-Benzoxazepinone Core

While the exact, step-by-step synthesis of **Ripk1-IN-16** has not been publicly disclosed, the synthesis of the core thio-benzoxazepinone scaffold has been described in related publications. [1][8] The general approach involves the construction of the central seven-membered ring followed by functionalization. A representative workflow is outlined below.







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